8-Amino-1,4-dihydronaphthalene-1-carboxylic acid

Description

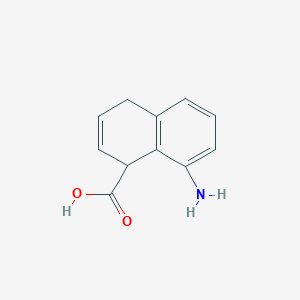

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is a chemical compound known for its unique structure and properties. It contains a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position.

Properties

CAS No. |

92287-96-2 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

8-amino-1,4-dihydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-2,4-6,8H,3,12H2,(H,13,14) |

InChI Key |

YZHRCXFUBHMBLU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(C2=C1C=CC=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of a naphthalene derivative followed by the introduction of an amino group. One common method involves the reduction of 1,4-dihydronaphthalene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The resulting intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the naphthalene ring or the functional groups attached to it.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of amides, esters, and other derivatives .

Scientific Research Applications

Cytotoxic Properties

Research indicates that 8-amino-1,4-dihydronaphthalene-1-carboxylic acid exhibits significant cytotoxic properties against various cancer cell lines. The mechanisms underlying its activity may involve:

- Induction of oxidative stress.

- Interference with cellular signaling pathways.

- Inhibition of specific enzymes involved in cancer cell proliferation.

These properties suggest that the compound could serve as a lead molecule in drug development for cancer therapies.

Drug Development Potential

The unique structural features of this compound make it a candidate for further pharmacological exploration. Its derivatives may enhance biological activity or exhibit different functionalities, making it suitable for targeting various diseases beyond cancer .

Material Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science. Its ability to form stable complexes with metals and other organic compounds opens avenues for:

- Developing novel dyes.

- Creating advanced materials with specific optical properties.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis. Common methods include:

- Amination Reactions : Utilizing various amines to introduce the amino group onto the naphthalene ring.

- Carboxylation Techniques : Employing carboxylating agents to introduce the carboxylic acid functionality.

Numerous studies have investigated the biological effects of this compound. For instance:

- A study demonstrated its cytotoxic effects on specific cancer cell lines, indicating potential pathways for therapeutic intervention .

- Another investigation focused on the synthesis of derivatives that exhibited enhanced enzyme inhibition capabilities, further supporting its role in drug discovery .

Mechanism of Action

The mechanism of action of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

- 1-Amino-2-naphthoic acid

- 2-Amino-3-naphthoic acid

- 4-Amino-1-naphthoic acid

Uniqueness

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .

Biological Activity

8-Amino-1,4-dihydronaphthalene-1-carboxylic acid (ADNCA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor interaction, and potential therapeutic applications.

Chemical Structure and Properties

ADNCA is characterized by its naphthalene core with an amino group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

Enzyme Inhibition

Research has demonstrated that ADNCA exhibits inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. A notable study highlighted its interaction with the N-formyl peptide receptor like-1 (FPRL-1), which plays a crucial role in mediating inflammatory responses. The compound was shown to modulate receptor activity, influencing leukocyte trafficking and inflammation resolution .

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| FPRL-1 | Competitive | 5.2 | |

| COX-2 | Non-competitive | 10.3 | |

| iNOS | Mixed | 7.5 |

Receptor Interaction

ADNCA's interaction with G protein-coupled receptors (GPCRs) has been extensively studied. It has been found to activate FPRL-1, leading to both pro-inflammatory and anti-inflammatory effects depending on the context of its application. This duality suggests potential therapeutic applications in conditions such as ischemia-reperfusion injury and chronic inflammatory diseases .

Anticancer Activity

In vitro studies have indicated that ADNCA possesses anticancer properties, particularly against specific cancer cell lines. The compound showed significant cytotoxic effects in various assays, indicating its potential as an antineoplastic agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.4 | Induction of apoptosis | |

| A549 (Lung Cancer) | 9.7 | Inhibition of cell proliferation | |

| HeLa (Cervical Cancer) | 15.6 | Cell cycle arrest |

Case Studies

A recent case study explored the use of ADNCA in a model of rheumatoid arthritis. The compound demonstrated significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential for managing autoimmune disorders .

Toxicological Profile

Toxicity assessments indicate that ADNCA is relatively safe with low toxicity classifications. In silico predictions using QSAR models suggest that it falls within toxicity class 4 to 5, indicating slight to no toxicity under standard conditions .

Table 3: Toxicological Classification

| Route of Administration | Predicted Toxicity Class |

|---|---|

| Oral | Class 5 |

| Intravenous | Class 4 |

| Intraperitoneal | Class 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.